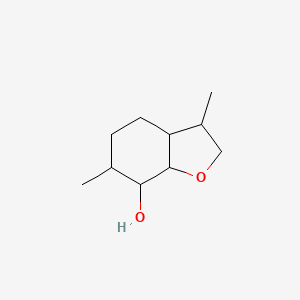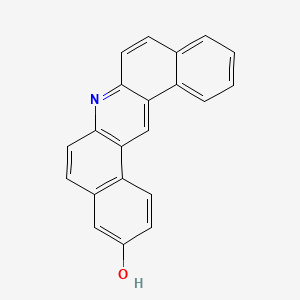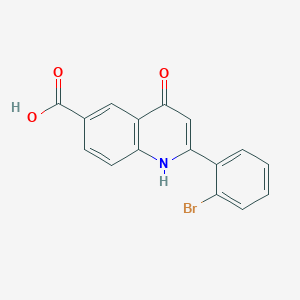
2-(2-Bromophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid is an organic compound that belongs to the quinoline family This compound is characterized by the presence of a bromophenyl group, a quinoline core, and a carboxylic acid functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, such as the Kolbe-Schmitt reaction, where phenol derivatives react with carbon dioxide under high pressure and temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group, resulting in the formation of 2-(2-Bromophenyl)-4-hydroxy-1,4-dihydroquinoline-6-carboxylic acid.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic aromatic substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: 2-(2-Bromophenyl)-4-hydroxy-1,4-dihydroquinoline-6-carboxylic acid.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
2-(2-Bromophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of novel materials, such as polymers and dyes, due to its unique structural properties.
作用機序
The mechanism of action of 2-(2-Bromophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes, such as DNA replication or protein synthesis.
Pathways Involved: It can modulate signaling pathways, leading to the inhibition of cell proliferation or induction of apoptosis in cancer cells.
類似化合物との比較
- 2-(2-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid
- 2-(2-Fluorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid
- 2-(2-Iodophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid
Comparison:
- Uniqueness: The presence of the bromine atom in 2-(2-Bromophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid imparts unique electronic and steric properties, influencing its reactivity and biological activity.
- Reactivity: Compared to its chloro, fluoro, and iodo analogs, the bromine derivative may exhibit different reactivity patterns in substitution and coupling reactions.
- Biological Activity: The biological activity of these compounds can vary significantly, with the bromine derivative potentially showing distinct antimicrobial or anticancer properties due to its specific interactions with biological targets.
特性
CAS番号 |
90034-08-5 |
|---|---|
分子式 |
C16H10BrNO3 |
分子量 |
344.16 g/mol |
IUPAC名 |
2-(2-bromophenyl)-4-oxo-1H-quinoline-6-carboxylic acid |
InChI |
InChI=1S/C16H10BrNO3/c17-12-4-2-1-3-10(12)14-8-15(19)11-7-9(16(20)21)5-6-13(11)18-14/h1-8H,(H,18,19)(H,20,21) |
InChIキー |
ZDGNVHIOICYNHQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)C(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


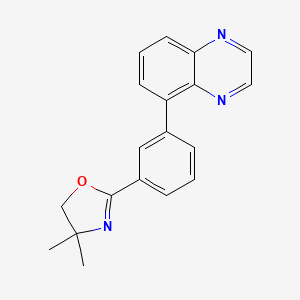

![1-(4-Bromophenyl)-2-[(2,6-dimethylpyrimidin-4-yl)sulfanyl]ethan-1-one](/img/structure/B12895493.png)
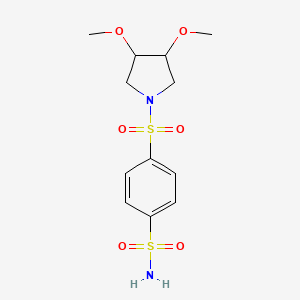
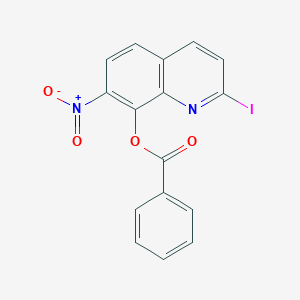
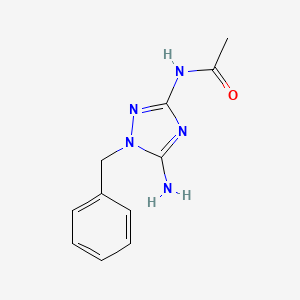
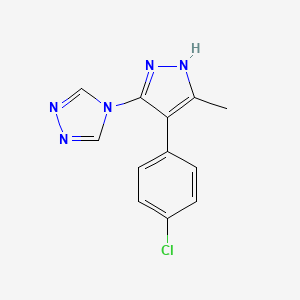
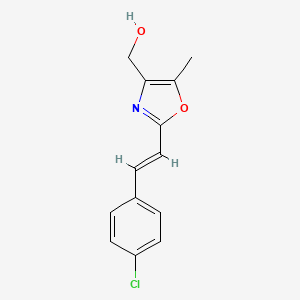
![Furan, tetrahydro-2-[(4-methylphenoxy)methyl]-](/img/structure/B12895536.png)
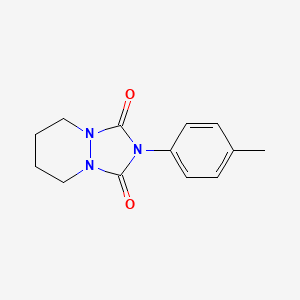
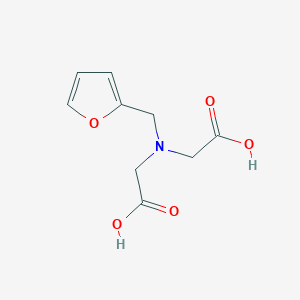
![5-[(2,2,3,3-Tetrafluoropropoxy)methyl]cytidine](/img/structure/B12895548.png)
